molecular formula C14H15N3O B194699 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide CAS No. 99010-63-6

1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide

Cat. No.: B194699
CAS No.: 99010-63-6
M. Wt: 241.29 g/mol
InChI Key: RBKTVDLDAPUNMV-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide involves several steps. One common method includes the oxidation of 1-isobutyl-1H-imidazo[4,5-c]-quinoline using oxidizing agents such as peracetic acid in toluene . The resulting N-oxide is then isolated in pure form as its hydrochloride salt . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like peracetic acid, reducing agents such as hydrogen gas, and nucleophiles like ammonia or amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide is similar to other imidazoquinoline derivatives, such as imiquimod and resiquimod. it is unique due to the presence of the N-oxide functional group, which imparts distinct chemical and biological properties . Similar compounds include:

This uniqueness makes this compound a compound of great interest for further research and development.

Properties

IUPAC Name

1-(2-methylpropyl)-5-oxidoimidazo[4,5-c]quinolin-5-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-10(2)7-16-9-15-12-8-17(18)13-6-4-3-5-11(13)14(12)16/h3-6,8-10H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKTVDLDAPUNMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=NC2=C1C3=CC=CC=C3[N+](=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474153
Record name 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99010-63-6
Record name 1-(2-Methylpropyl)-5-oxidoimidazo(4,5-C)quinolin-5-ium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099010636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Imidazo-[4,5c]-kinolin- 1-(2metilpropil)-5-oxid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(2-METHYLPROPYL)-5-OXIDOIMIDAZO(4,5-C)QUINOLIN-5-IUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HRF2WX8EPT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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